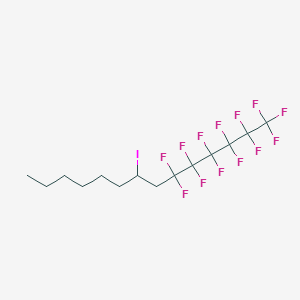
2-Iodo-1-(perfluorohexyl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-(perfluorohexyl)octane is a synthetic compound belonging to the family of perfluoroalkyl iodides. It is characterized by its highly fluorinated structure, which imparts unique chemical and physical properties. This compound has garnered interest in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(perfluorohexyl)octane typically involves the iodination of a perfluoroalkyl precursor. One common method is the reaction of perfluorohexyl iodide with an octyl Grignard reagent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-(perfluorohexyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different perfluoroalkyl derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of perfluoroalkyl alcohols or acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions include perfluoroalkyl derivatives, alcohols, and acids, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Iodo-1-(perfluorohexyl)octane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other perfluoroalkyl compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including surface coatings and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-(perfluorohexyl)octane is primarily related to its interaction with biological membranes and proteins. The highly fluorinated structure allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it a valuable tool in biological research .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Iodo-1-(perfluorohexyl)octane
- 2-Bromo-1-(perfluorohexyl)octane
- 2-Iodo-1-(perfluorobutyl)octane
Uniqueness
2-Iodo-1-(perfluorohexyl)octane stands out due to its specific perfluoroalkyl chain length and the presence of an iodine atom. This combination imparts unique reactivity and physical properties, making it suitable for specialized applications in various fields .
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F13I/c1-2-3-4-5-6-8(28)7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWXUPPPAHSALU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F13I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546557 |
Source


|
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109574-84-7 |
Source


|
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
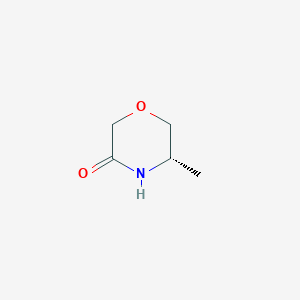
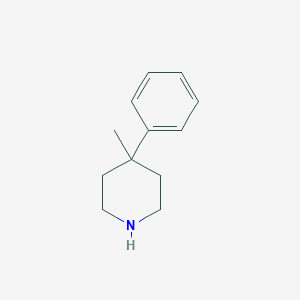
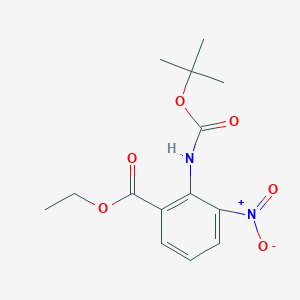
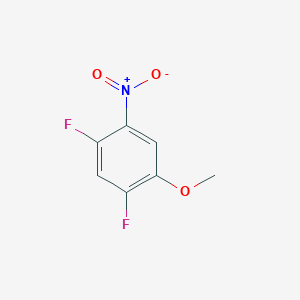
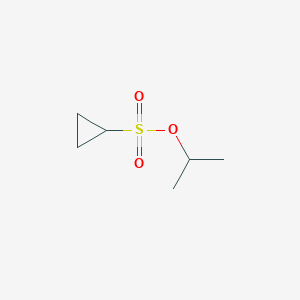
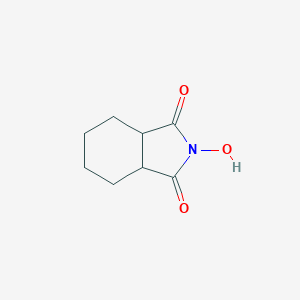

![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)
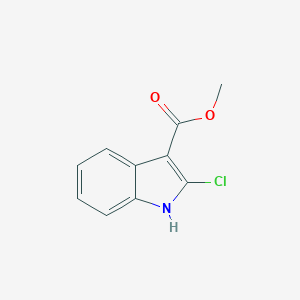
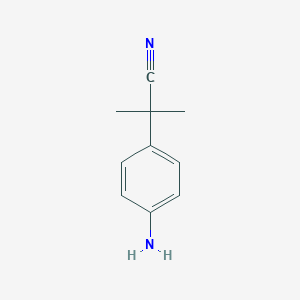
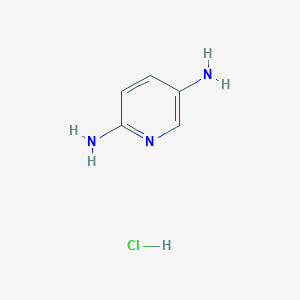
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
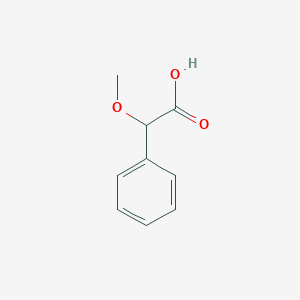
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
